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Compound of Interest

Compound Name: 2-Amino-5-chloronicotinamide

CAS No.: 58483-97-9

Cat. No.: B3329362

Get Quote

A Privileged Scaffold in Kinase Inhibition & P2X7
Modulation
Executive Summary
2-Amino-5-chloronicotinamide (CAS: 58483-97-9) represents a privileged pharmacophore in

medicinal chemistry rather than a single therapeutic agent.[1] It serves as a critical structural

motif in the development of small-molecule inhibitors targeting Serine/Threonine kinases (e.g.,

IKK-β), Tyrosine kinases (e.g., Src/Abl), and Purinergic receptors (P2X7).

Its mechanism of action is defined by its ability to function as a bidentate hydrogen-bond

donor/acceptor that mimics the adenine ring of ATP. This guide dissects the molecular

mechanics of this scaffold, elucidating how the 5-chloro substituent modulates lipophilicity and

electronic density to enhance potency and metabolic stability in drug candidates.

Chemical Architecture & Electronic Pharmacophore
The biological activity of 2-Amino-5-chloronicotinamide is governed by three distinct

structural features that dictate its binding kinetics and specificity.
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Feature Chemical Moiety Mechanistic Function

Hinge Binder 2-Amino Pyridine Core

Forms a donor-acceptor H-

bond pair with the kinase hinge

region (mimicking ATP's N1

and N6).[1]

Electronic Modulator 5-Chloro Substituent

Withdraws electron density,

lowering the pKa of the

pyridine nitrogen (N1) to

optimize H-bond strength. Fills

hydrophobic pockets

(Gatekeeper residues).[1]

Solvent Interface 3-Carboxamide

Acts as a vector for solubilizing

groups or interacts with the

ribose-binding pocket of the

ATP site.

Electronic Impact of the 5-Cl Group
The chlorine atom at position 5 is not merely a space-filler; it exerts a negative inductive effect

(-I).

pKa Modulation: It reduces the basicity of the pyridine nitrogen, preventing protonation at

physiological pH, which ensures the molecule remains neutral and membrane-permeable.

Halogen Bonding: The chlorine can participate in halogen bonding (Cl···O or Cl···π) with

carbonyl backbone residues in the target protein, a high-energy interaction often overlooked

in standard docking.[1]

Mechanism of Action: Kinase Hinge Binding
The primary utility of the 2-amino-5-chloronicotinamide scaffold is its role as an ATP-

competitive inhibitor. It targets the ATP-binding pocket of kinases, specifically the hinge region

connecting the N- and C-terminal lobes.

The Binding Topology
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In the active site of a kinase (e.g., IKK-β or Src), the scaffold orients itself to form a "molecular

clip":

Acceptor Interaction: The pyridine nitrogen (N1) accepts a hydrogen bond from the backbone

amide NH of a specific hinge residue (e.g., Cys99 in IKK-β).[1]

Donor Interaction: The exocyclic 2-amino group (NH₂) donates a hydrogen bond to the

backbone carbonyl oxygen of the adjacent residue (e.g., Glu97).

Hydrophobic Anchor: The 5-chloro group projects into the hydrophobic "back pocket," often

interacting with the Gatekeeper residue (e.g., Threonine or Methionine). This interaction

dictates selectivity against kinases with bulky gatekeepers.[1]

Visualization: Kinase Hinge Interaction Network
The following diagram illustrates the canonical binding mode of the scaffold within the ATP

pocket.
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Caption: Schematic of the bidentate hydrogen-bonding network formed by the 2-amino-5-
chloronicotinamide core within the kinase hinge region.

Mechanism of Action: P2X7 Receptor Antagonism
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Beyond kinases, derivatives of this scaffold act as negative allosteric modulators (NAMs) of the

P2X7 receptor, an ATP-gated ion channel involved in inflammation and pain processing.

Binding Site: Unlike the orthosteric ATP site, these compounds often bind to an allosteric

pocket in the extracellular domain or the transmembrane interface.

Mechanism: Binding stabilizes the closed state of the ion channel, preventing the pore

dilation associated with high concentrations of ATP.

Effect: Inhibition of IL-1β release and prevention of P2X7-mediated cell death (pyroptosis).[1]

The 5-chloro group is critical here for lipophilic insertion into the receptor's transmembrane

crevices.[1]

Synthetic Workflow & Derivatization
To utilize this scaffold in drug discovery, researchers must synthesize it with high purity.[1] The

following protocol outlines the standard oxidative chlorination route, preferred for its scalability.

Protocol: Synthesis of 2-Amino-5-chloronicotinamide
Objective: Selective chlorination of 2-aminonicotinamide at the C5 position.

Reagents:

Precursor: 2-Aminonicotinamide (CAS: 13438-65-8)[1]

Chlorinating Agent: N-Chlorosuccinimide (NCS)[1]

Solvent: Acetonitrile (ACN) or DMF[1]

Catalyst: Acetic Acid (glacial)[1]

Step-by-Step Procedure:

Dissolution: Dissolve 10.0 mmol of 2-aminonicotinamide in 50 mL of ACN. Add 1.0 mL of

glacial acetic acid to activate the electrophilic substitution.[1]

Chlorination: Cool the solution to 0°C. Add 10.5 mmol of NCS portion-wise over 30 minutes.

The reaction is exothermic; maintain temperature <5°C to prevent polychlorination.[1]
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Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–6 hours.

Monitor via TLC (Mobile phase: DCM/MeOH 9:1).

Quenching: Quench with 10% sodium thiosulfate solution to neutralize excess active

chlorine.[1]

Isolation: Evaporate ACN under reduced pressure. The product precipitates as a pale yellow

solid.[1]

Purification: Recrystallize from Ethanol/Water (8:2).

Yield Target: >85%

Purity Check: HPLC (254 nm) and ¹H-NMR (Shift of C6-H doublet confirms C5

substitution).

Case Studies: Biological Efficacy
The following table summarizes key experimental data where this scaffold (or its direct

derivative) demonstrated significant biological inhibition.
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Target Class
Compound
Derivative

Assay Type
Potency
(IC₅₀/K_i)

Effect

Kinase

IKK-β Inhibitor

(IMD-0354

Analog)

TR-FRET Kinase

Assay
250 nM

Blocks NF-κB

translocation;

anti-

inflammatory.[1]

Kinase Src/Abl Inhibitor
Cell Proliferation

(K562)
<10 nM

Induces

apoptosis in CML

cell lines.[1]

Receptor
P2X7 Antagonist

(Pyridine series)

Ca²⁺ Flux Assay

(HEK293)
40 nM

Inhibits ATP-

induced pore

formation.[1]

Enzyme NAMPT Inhibitor
Enzymatic

Conversion
1.2 µM

Disrupts NAD+

salvage pathway

in tumor cells.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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